molecular formula C16H17N3S B3580649 N-benzyl-2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-amine

N-benzyl-2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B3580649
M. Wt: 283.4 g/mol
InChI Key: FPNFRVPYFZHTQU-UHFFFAOYSA-N
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Description

“N-benzyl-2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C16H17N3S . It has a molecular weight of 269.4 g/mol . The compound is also known by several synonyms, including CHEMBL6430 and Oprea1_061553 .


Synthesis Analysis

The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are structurally similar to the compound , has been reported . The process involved a quantitative high throughput screen of over 400,000 compounds and subsequent medicinal chemistry optimization .


Molecular Structure Analysis

The compound’s structure includes a thieno[2,3-d]pyrimidin-4-amine core, which is substituted at various positions. The InChI string for the compound is InChI=1S/C15H15N3S/c1-2-12-8-13-14 (17-10-18-15 (13)19-12)16-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3, (H,16,17,18) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been studied for their reactivity. For instance, N-Benzyl-2-phenylpyrimidin-4-amine derivatives have been synthesized and evaluated for their inhibitory activity against USP1/UAF1, a deubiquitinating enzyme complex .


Physical and Chemical Properties Analysis

The compound has several computed properties, including a XLogP3-AA value of 4.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The compound’s exact mass is 269.09866866 g/mol .

Properties

IUPAC Name

N-benzyl-2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c1-3-14-18-15(13-9-11(2)20-16(13)19-14)17-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNFRVPYFZHTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2C=C(SC2=N1)C)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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